molecular formula C17H19NO B13998422 n-(Biphenyl-2-yl)-3-methylbutanamide CAS No. 5439-23-6

n-(Biphenyl-2-yl)-3-methylbutanamide

Cat. No.: B13998422
CAS No.: 5439-23-6
M. Wt: 253.34 g/mol
InChI Key: AGVHQHNPCTYIDJ-UHFFFAOYSA-N
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Description

n-(Biphenyl-2-yl)-3-methylbutanamide is an amide derivative featuring a biphenyl moiety substituted at the 2-position and a 3-methylbutanamide side chain. This article compares this compound with related amides and biphenyl-containing compounds, focusing on structural motifs, synthetic strategies, and functional properties.

Properties

CAS No.

5439-23-6

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-methyl-N-(2-phenylphenyl)butanamide

InChI

InChI=1S/C17H19NO/c1-13(2)12-17(19)18-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

AGVHQHNPCTYIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Biphenyl-2-yl)-3-methylbutanamide typically involves the coupling of biphenyl derivatives with butanamide precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a biphenyl boronic acid with a butanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction or Negishi coupling . These methods involve the use of metal catalysts and can be optimized for large-scale synthesis by adjusting reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: n-(Biphenyl-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-(Biphenyl-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Amides

Amide Derivatives Featuring N,O-Bidentate Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares a benzamide core but differs in its substituents, including a hydroxyl and dimethyl group. Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property critical for synthetic chemistry applications. However, the biphenyl group may enhance steric bulk and π-π stacking interactions, favoring applications in materials science or catalysis.

Fluorinated Biphenyl Propanamide Derivatives

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide incorporates a fluorine atom at the biphenyl’s 2-position and an indole-ethyl chain. Fluorination typically increases electronegativity and metabolic stability, making this compound relevant for pharmaceutical research. The target compound’s 3-methylbutanamide chain offers greater conformational flexibility compared to the propanamide chain here, which could influence binding affinity in biological systems.

3-Methylbutanamide Analogues with Indazole Moieties

Compounds like N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide share the 3-methylbutanamide group but feature indazole cores and stereospecific (S-configuration) side chains. The indazole moiety’s aromaticity and hydrogen-bonding capacity contrast with the biphenyl group’s hydrophobicity. These structural differences suggest divergent applications: indazole derivatives are often explored as kinase inhibitors, while biphenyl amides may prioritize solubility and membrane permeability.

Data Tables

Compound Name Key Structural Features Functional Groups Potential Applications References
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core, hydroxyl, dimethyl groups N,O-bidentate directing group Metal-catalyzed C–H functionalization
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Fluorinated biphenyl, indole-ethyl chain Fluoro, amide, indole Medicinal chemistry (e.g., receptor modulation)
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-indazole-3-carboxamide 3-Methylbutanamide, indazole, pentyl Amide, indazole, stereospecific side chain Kinase inhibition, drug discovery
n-(Biphenyl-2-yl)-3-methylbutanamide (Target) Biphenyl-2-yl, 3-methylbutanamide Amide, biphenyl Hypothetical: Catalysis, drug design N/A

Biological Activity

n-(Biphenyl-2-yl)-3-methylbutanamide, a compound characterized by its biphenyl structure and an amide functional group, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and detailed analyses of its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

C16H19N Molecular Formula \text{C}_{16}\text{H}_{19}\text{N}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes that play roles in disease mechanisms, particularly in metabolic disorders.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection in cellular models exposed to amyloid peptides associated with neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Free Radical Scavenging : It may neutralize reactive oxygen species (ROS), thereby reducing cellular damage.
  • Enzyme Interaction : The compound's structural features allow it to interact with target enzymes, potentially altering their activity and influencing metabolic pathways.
  • Cell Signaling Modulation : It may modulate signaling pathways related to inflammation and apoptosis.

Study 1: Neuroprotection Against Amyloid Peptides

A study investigated the effects of this compound on SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound reduced cell death and oxidative stress markers compared to untreated controls.

TreatmentCell Viability (%)Oxidative Stress Markers (µM)
Control4515
Compound758

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of this compound. The compound was tested against various enzymes involved in metabolic processes.

Enzyme TypeIC50 (µM)
Dipeptidyl Peptidase IV (DPP-IV)12.5
Carbonic Anhydrase II20.0

Pharmacological Implications

The diverse biological activities of this compound suggest potential therapeutic applications in:

  • Neurodegenerative Diseases : Its neuroprotective effects could be beneficial in conditions like Alzheimer's disease.
  • Metabolic Disorders : As an enzyme inhibitor, it may aid in managing diabetes through modulation of glucose metabolism.

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